2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Medicinal Chemistry Chemical Biology Library Design

Obtain 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide for unmatched chemotype exploration. Its rare 3-(furan-2-yl)pyrazine fragment, absent from most libraries, enables hit generation where conventional screens fail. The benzimidazole core mimics adenine, targeting kinase ATP pockets. Use with benzotriazole and furan-3-yl regioisomers in comparative studies to deconvolute H-bond donor and positional effects on selectivity. Structural uniqueness demands compound-specific validation before substitution—procure to secure a distinct lead-generation asset.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 2034370-48-2
Cat. No. B2736407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
CAS2034370-48-2
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NC=CN=C3C4=CC=CO4
InChIInChI=1S/C18H15N5O2/c24-17(11-23-12-22-13-4-1-2-5-15(13)23)21-10-14-18(20-8-7-19-14)16-6-3-9-25-16/h1-9,12H,10-11H2,(H,21,24)
InChIKeyVIZOWCOBCNFLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide (CAS 2034370-48-2): Chemical Class and Physicochemical Identity for Informed Procurement


2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a fully synthetic small molecule that combines a benzimidazole heterocycle, a furan-substituted pyrazine, and an acetamide linker . The benzimidazole core is a recognized privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with a wide range of biological targets such as kinases, GPCRs, and ion channels [1]. The compound is currently listed in commercial screening libraries with a purity specification of ≥95% and a molecular weight of 333.35 g·mol⁻¹, but no target-specific activity data have been reported in peer-reviewed literature .

Why In-Class Substitution of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide Is Not Advisable Without Comparative Data


Although numerous compounds share the benzimidazole–pyrazine–furan architecture, even minor structural modifications—such as the positional isomerism of the furan attachment (2-yl vs. 3-yl) or replacement of benzimidazole with benzotriazole—profoundly alter hydrogen-bonding capacity, π-stacking geometry, and metabolic stability . Consequently, generic substitution among commercially available analogues without matched-pair biological data carries a high risk of unrecognized potency loss, selectivity inversion, or pharmacokinetic incompatibility [1]. The absence of published head-to-head comparisons for this specific compound makes it impossible to define safe interchange boundaries; therefore, compound-specific experimental validation is mandatory prior to any substitution .

Quantitative Differentiation Evidence for 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide: Acknowledged Data Gap


Molecular Topology and Physicochemical Differentiation Relative to Positional Isomers

The target compound features a 1H-benzo[d]imidazol-1-yl acetamide linked via methylene to a 3-(furan-2-yl)pyrazin-2-yl system. This exact topology is distinct from the furan-3-yl regioisomer and from analogues where the furan is replaced by thiophene or phenyl [1]. The topological polar surface area (tPSA) for the target compound is calculated at 92.83 Ų, with a consensus LogP of 2.71, placing it in a region of chemical space that is typically associated with good membrane permeability while retaining sufficient polarity for aqueous solubility [1]. The positional isomer with a furan-3-yl substitution yields a different electrostatic potential surface, which can affect target recognition even if gross physicochemical properties appear similar [2].

Medicinal Chemistry Chemical Biology Library Design

Hydrogen-Bond Donor/Acceptor Profile Differentiates Benzimidazole from Benzotriazole Analogue

The benzimidazole moiety in the target compound provides one hydrogen-bond donor (N–H) and one acceptor (N:) when the imidazole ring is in the 1H tautomeric form. In contrast, the benzotriazole analogue (2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide) lacks the NH donor, offering only hydrogen-bond acceptors . This difference fundamentally alters the hydrogen-bonding complementarity with biological targets. In known benzimidazole vs. benzotriazole matched pairs, the benzimidazole congener frequently exhibits higher affinity for ATP-binding pockets of kinases because the NH group mimics the purine N9–H hydrogen bond [1].

Medicinal Chemistry Molecular Recognition Scaffold Hopping

Structural Uniqueness of the 3-(Furan-2-yl)pyrazine Fragment Among Commercial Analogues

A substructure search across publicly indexed commercial compound libraries (ZINC, MolPort) indicates that the 3-(furan-2-yl)pyrazine motif attached to an acetamide linker is relatively uncommon, with fewer than 50 distinct compounds containing this exact fragment [1]. The combination of a π-excessive furan and a π-deficient pyrazine creates a dipole that can participate in unique charge-transfer interactions with protein residues. This electronic configuration is absent in the more common 3-phenylpyrazine or 3-thienylpyrazine analogues [1]. The target compound therefore occupies a distinct region of chemical diversity space that is underrepresented in typical screening decks [2].

Chemical Biology Fragment-Based Drug Discovery Screening Library Design

Recommended Procurement and Application Scenarios for 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide Based on Available Evidence


Kinase Inhibitor Hit-Finding via ATP-Site Docking

The benzimidazole NH hydrogen-bond donor and the furan-pyrazine dipole make this compound a suitable candidate for virtual screening against kinase ATP-binding sites, where it may mimic the adenine ring system [1]. Procurement is justified when the goal is to explore a chemotype that is structurally underrepresented in commercial libraries [2].

Chemical Biology Probe Development Requiring Novel Scaffolds

Because the 3-(furan-2-yl)pyrazine fragment is rare in commercial libraries, this compound can serve as a starting point for probe development when screening existing collections has failed to yield hits [1]. The furan ring also offers a synthetic handle for late-stage functionalization via electrophilic substitution [2].

Matched-Pair Analysis with Benzotriazole and Positional Isomer Analogues

The compound is best used in a matched-pair study alongside its benzotriazole analogue and the furan-3-yl regioisomer to experimentally deconvolute the contribution of the hydrogen-bond donor and the furan attachment position to target binding and selectivity [1]. Such studies are essential before making any procurement substitution decisions [2].

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.